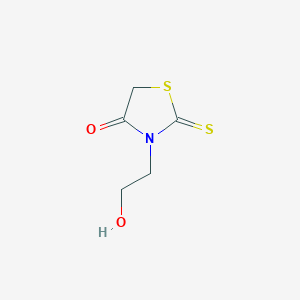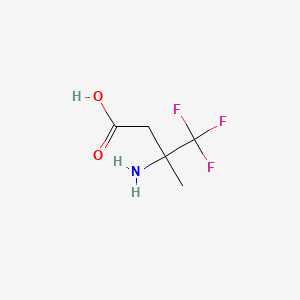
Propanamide, 2-(dimethylamino)-2-methyl-
Descripción general
Descripción
Propanamide, 2-(dimethylamino)-2-methyl- is an organic compound with the molecular formula C6H14N2O It is a derivative of alaninamide, characterized by the presence of two methyl groups attached to the nitrogen atoms and an additional methyl group on the alpha carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Propanamide, 2-(dimethylamino)-2-methyl- typically involves the reaction of alaninamide with methylating agents. One common method is the reaction of alaninamide with methyl iodide in the presence of a base such as sodium hydride. The reaction proceeds under mild conditions, typically at room temperature, to yield Propanamide, 2-(dimethylamino)-2-methyl-.
Industrial Production Methods: Industrial production of Propanamide, 2-(dimethylamino)-2-methyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity Propanamide, 2-(dimethylamino)-2-methyl-.
Análisis De Reacciones Químicas
Types of Reactions: Propanamide, 2-(dimethylamino)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Propanamide, 2-(dimethylamino)-2-methyl- can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, alcohols, or amines; reactions are performed under mild to moderate conditions.
Major Products:
Oxidation: Amides, carboxylic acids.
Reduction: Amines.
Substitution: Compounds with substituted functional groups.
Aplicaciones Científicas De Investigación
Propanamide, 2-(dimethylamino)-2-methyl- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Propanamide, 2-(dimethylamino)-2-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The specific pathways involved depend on the context of its application, such as biochemical reactions or therapeutic effects.
Comparación Con Compuestos Similares
- N~1~,N~1~,2-Trimethylalaninamide
- N~1~,N~3~-Dimethyl-beta-alaninamide
- N~1~-Phenyl-beta-alaninamide
Comparison: Propanamide, 2-(dimethylamino)-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity in oxidation, reduction, and substitution reactions, as well as varying interactions with biological targets. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
41805-71-4 |
|---|---|
Fórmula molecular |
C6H14N2O |
Peso molecular |
130.19 g/mol |
Nombre IUPAC |
2-(dimethylamino)-2-methylpropanamide |
InChI |
InChI=1S/C6H14N2O/c1-6(2,5(7)9)8(3)4/h1-4H3,(H2,7,9) |
Clave InChI |
OPSUSMMZNXNXKD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)N)N(C)C |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(Pyridin-4-yl)benzo[d]isoxazol-3-amine](/img/structure/B8724112.png)


![4-Methyl-1-oxaspiro[5.5]undecane](/img/structure/B8724129.png)









